1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol typically involves the condensation of appropriate aldehydes with Meldrum’s acid and 2-(nitromethylene)imidazolidine. This reaction is carried out in a propanol medium with sodium bromide as an electrolyte, inside an undivided cell, yielding the desired product with good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antibacterial, antiviral, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: This compound shares a similar core structure but differs in its functional groups and biological activity.
Tetrahydroimidazo[1,2-a]pyridin-5(1H)-one: Another related compound with distinct pharmacological properties.
Uniqueness: 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol is unique due to its specific substitution pattern and the presence of an ethanol group, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H14N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6-7,12H,2-5H2,1H3 |
InChI Key |
SJNNSBRZGMIVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN2CCCCC2=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.